molecular formula C16H16O3 B14385737 7,9-Dimethoxy-2,3-dihydrophenanthren-4(1H)-one CAS No. 90036-63-8

7,9-Dimethoxy-2,3-dihydrophenanthren-4(1H)-one

Cat. No.: B14385737
CAS No.: 90036-63-8
M. Wt: 256.30 g/mol
InChI Key: VOYNMDGPINDZCT-UHFFFAOYSA-N
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Description

7,9-Dimethoxy-2,3-dihydrophenanthren-4(1H)-one: is an organic compound belonging to the phenanthrene family. Phenanthrenes are polycyclic aromatic hydrocarbons with three fused benzene rings. This compound is characterized by the presence of methoxy groups at positions 7 and 9, and a ketone group at position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,9-Dimethoxy-2,3-dihydrophenanthren-4(1H)-one typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions, followed by methylation to introduce the methoxy groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially converting the methoxy groups to hydroxyl groups or further oxidizing the ketone group.

    Reduction: Reduction reactions may target the ketone group, converting it to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols.

Scientific Research Applications

7,9-Dimethoxy-2,3-dihydrophenanthren-4(1H)-one:

    Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying aromatic chemistry.

    Biology: May be investigated for its biological activity, including potential antimicrobial or anticancer properties.

    Medicine: Could be explored for therapeutic applications based on its chemical structure.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it exhibits biological activity, it might interact with enzymes or receptors, influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Phenanthrene: The parent compound without methoxy or ketone groups.

    9,10-Dimethoxyphenanthrene: A similar compound with methoxy groups at different positions.

    4-Methoxyphenanthrene: A compound with a single methoxy group.

Uniqueness

7,9-Dimethoxy-2,3-dihydrophenanthren-4(1H)-one:

Properties

CAS No.

90036-63-8

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

7,9-dimethoxy-2,3-dihydro-1H-phenanthren-4-one

InChI

InChI=1S/C16H16O3/c1-18-11-6-7-12-13(9-11)15(19-2)8-10-4-3-5-14(17)16(10)12/h6-9H,3-5H2,1-2H3

InChI Key

VOYNMDGPINDZCT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C3CCCC(=O)C3=C2C=C1)OC

Origin of Product

United States

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